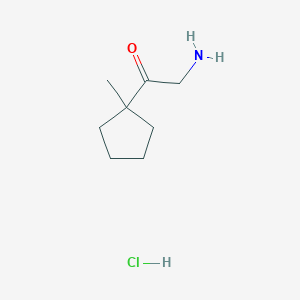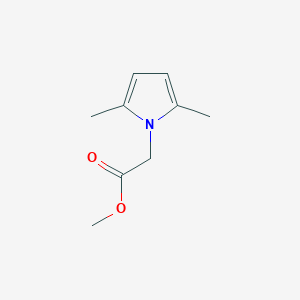
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate, also known as BTA-1, is an important organic compound that has been studied in a variety of scientific fields. BTA-1 is a trifluoromethylated amine, which is a type of amine that has a number of unique and advantageous properties. BTA-1 has been studied for its use in organic synthesis, pharmaceutical research, and in the development of new materials. This article will discuss the synthesis method of BTA-1, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has been studied for its potential applications in various scientific fields. For example, it has been studied for its use in organic synthesis, as a catalyst for a variety of reactions, and as a potential pharmaceutical intermediate. tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate has also been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate is not yet fully understood. However, it is thought to be related to its trifluoromethylated amine structure, which has been found to have a number of unique properties. For example, it has been found to be highly reactive and to have a low activation energy. This makes it ideal for use in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate have not yet been fully studied. However, it is thought to have a number of potential effects, including the ability to act as a catalyst for a variety of reactions, to act as a potential pharmaceutical intermediate, and to act as a potential material for the development of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments include its high reactivity, low activation energy, and its ability to act as a catalyst for a variety of reactions. The main limitation of using tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate in laboratory experiments is its cost, as it can be relatively expensive to synthesize.
Orientations Futures
There are a number of potential future directions for the study of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, pharmaceutical research, and the development of new materials. Additionally, further research into its potential toxicity and environmental impact could be beneficial.
Méthodes De Synthèse
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate can be synthesized using a variety of methods, including the palladium-catalyzed cross-coupling reaction of 1-bromo-3-trifluoromethylazetidine with tert-butyl bromoacetate. This reaction has been found to be highly efficient, with yields of up to 99%. Other methods of synthesis have also been developed, including the use of Grignard reagents, palladium-catalyzed reductive amination, and the use of an aminopalladation reaction.
Propriétés
IUPAC Name |
tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(5-15)7(14)10(11,12)13/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJKYOHGZDZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)
![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)

